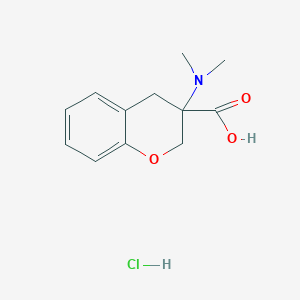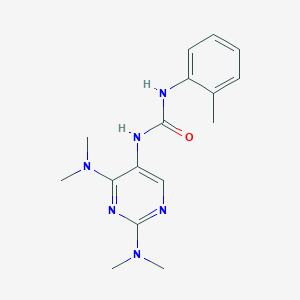
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a tolyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the reaction of 2,4-bis(dimethylamino)pyrimidine with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.
化学反应分析
Types of Reactions
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the tolyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine or alcohol derivatives, and substitution reactions can result in a variety of substituted pyrimidine or urea compounds.
科学研究应用
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of targeted drug delivery systems or prodrugs.
Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, or polymers. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(2,4-Diaminopyrimidin-5-yl)-3-(o-tolyl)urea: Similar structure but with amino groups instead of dimethylamino groups.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the presence of both dimethylamino groups and a tolyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, stability, or specificity in various applications compared to similar compounds.
属性
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-8-6-7-9-12(11)18-16(23)19-13-10-17-15(22(4)5)20-14(13)21(2)3/h6-10H,1-5H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYATASPIJEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



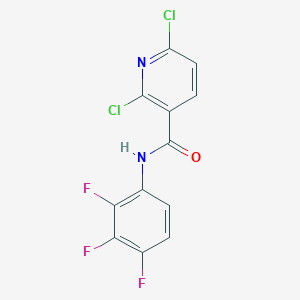
![4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2640838.png)
![3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide](/img/structure/B2640839.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2640840.png)
![1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B2640841.png)
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2640843.png)
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2640845.png)
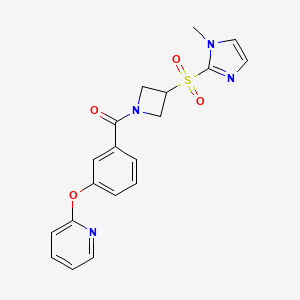
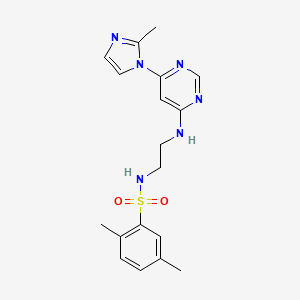
![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2640851.png)
